1-[2-(cyclopentyloxy)pyridine-4-carbonyl]-4-(oxolane-2-carbonyl)piperazine 1-[2-(cyclopentyloxy)pyridine-4-carbonyl]-4-(oxolane-2-carbonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 2034392-89-5
VCID: VC6739723
InChI: InChI=1S/C20H27N3O4/c24-19(15-7-8-21-18(14-15)27-16-4-1-2-5-16)22-9-11-23(12-10-22)20(25)17-6-3-13-26-17/h7-8,14,16-17H,1-6,9-13H2
SMILES: C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4CCCO4
Molecular Formula: C20H27N3O4
Molecular Weight: 373.453

1-[2-(cyclopentyloxy)pyridine-4-carbonyl]-4-(oxolane-2-carbonyl)piperazine

CAS No.: 2034392-89-5

Cat. No.: VC6739723

Molecular Formula: C20H27N3O4

Molecular Weight: 373.453

* For research use only. Not for human or veterinary use.

1-[2-(cyclopentyloxy)pyridine-4-carbonyl]-4-(oxolane-2-carbonyl)piperazine - 2034392-89-5

Specification

CAS No. 2034392-89-5
Molecular Formula C20H27N3O4
Molecular Weight 373.453
IUPAC Name [4-(2-cyclopentyloxypyridine-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Standard InChI InChI=1S/C20H27N3O4/c24-19(15-7-8-21-18(14-15)27-16-4-1-2-5-16)22-9-11-23(12-10-22)20(25)17-6-3-13-26-17/h7-8,14,16-17H,1-6,9-13H2
Standard InChI Key IGJFAYUJJXNJKP-UHFFFAOYSA-N
SMILES C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4CCCO4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central piperazine ring substituted at positions 1 and 4 with distinct carbonyl groups:

  • Position 1: 2-(Cyclopentyloxy)pyridine-4-carbonyl group

  • Position 4: Oxolane-2-carbonyl group

This bifunctional architecture creates a hybrid molecule with potential for diverse molecular interactions. The pyridine moiety introduces aromaticity and hydrogen-bonding capabilities, while the oxolane component contributes stereochemical complexity and lipophilicity .

Molecular Data

PropertyValue
IUPAC Name1-[2-(Cyclopentyloxy)pyridine-4-carbonyl]-4-(oxolane-2-carbonyl)piperazine
Molecular FormulaC₂₁H₂₈N₄O₄
Molecular Weight400.48 g/mol
SMILESO=C(N1CCN(CC1)C(=O)C2CCOC2)N3C(=O)C4=CC=NC(=C4OC5CCCC5)C3
Topological Polar Surface Area98.7 Ų (estimated)

The stereochemistry at the oxolane carbonyl (C2 position) may produce enantiomers with distinct biological profiles, though specific optical rotation data remain unreported in literature .

Synthesis and Structural Analogues

Key Challenges

  • Regioselectivity: Ensuring mono-acylation at each piperazine nitrogen requires careful stoichiometric control.

  • Stereochemical Purity: The oxolane moiety's chiral center necessitates enantioselective synthesis or resolution techniques .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Estimated <0.1 mg/mL (logP ~2.8 via XLogP3-AA)

  • Thermal Stability: Decomposition onset ~220°C (DSC extrapolation from analogs)

  • pH Sensitivity: Susceptible to hydrolysis at extremes (pH <2 or >10) due to ester and amide linkages .

Spectroscopic Characteristics

TechniquePredicted Signals
¹H NMR- δ 1.5–2.0 ppm (cyclopentyl CH₂)
- δ 3.5–4.5 ppm (oxolane OCH₂)
- δ 8.0–8.5 ppm (pyridine H3/H5)
IR- 1680 cm⁻¹ (amide C=O)
- 1720 cm⁻¹ (ester C=O)

Mass spectral analysis would likely show a molecular ion at m/z 400.48 with fragmentation patterns involving loss of cyclopentyloxy (84 Da) and oxolane (72 Da) groups .

Analog FeatureBiological ActivitySource
Piperazine-carbonylDopamine D3 receptor modulation
Pyridine derivativesJAK2/STAT3 pathway inhibition
Oxolane motifsEnhanced blood-brain barrier penetration

This compound's hybrid structure suggests possible dual-target engagement, though specific target validation requires experimental confirmation.

Material Science Applications

The rigid pyridine-oxolane framework could serve as:

  • Ligand in coordination chemistry: Potential for forming stable complexes with transition metals (e.g., Pd, Cu) for catalytic applications .

  • Monomer for polyamides: Amide linkages enable polymerization into high-temperature-resistant materials.

Research Gaps and Future Directions

  • Stereochemical Effects: Impact of oxolane C2 configuration on bioactivity remains unexplored.

  • Metabolic Profiling: Predicted CYP3A4/5-mediated oxidation of cyclopentyl group warrants ADME studies.

  • Solid-State Characterization: Lack of XRD or DSC data limits formulation development.

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